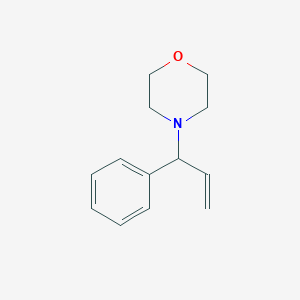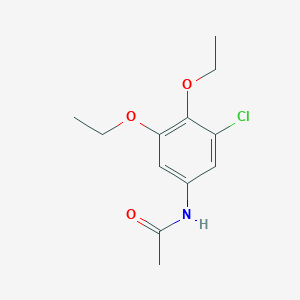
N-(3-Chloro-4,5-diethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4,5-diethoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with an acetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)acetamide typically begins with 3-chloro-4,5-diethoxybenzene.
Acetylation Reaction: The key step involves the acetylation of 3-chloro-4,5-diethoxybenzene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Chloro-4,5-diethoxyphenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It is investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions and its safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of ethoxy groups.
N-(3-Chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of ethoxy groups.
N-(3-Chloro-4-ethoxyphenyl)acetamide: Contains a single ethoxy group.
Uniqueness: N-(3-Chloro-4,5-diethoxyphenyl)acetamide is unique due to the presence of two ethoxy groups, which may enhance its solubility and reactivity compared to similar compounds. The combination of chloro and ethoxy groups also contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
90256-95-4 |
|---|---|
Formule moléculaire |
C12H16ClNO3 |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
N-(3-chloro-4,5-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-4-16-11-7-9(14-8(3)15)6-10(13)12(11)17-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clé InChI |
SKNZNANPOBAOAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)NC(=O)C)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


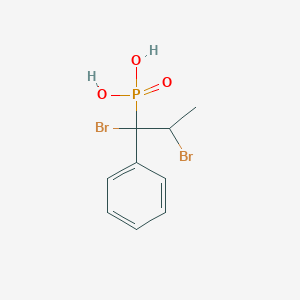
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
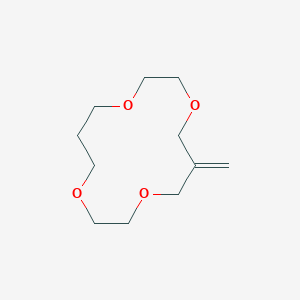

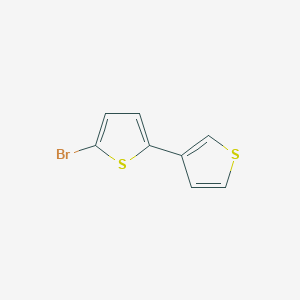
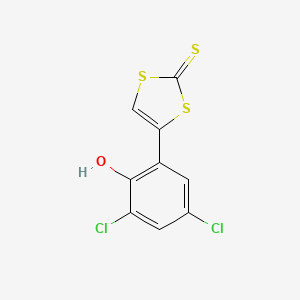
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
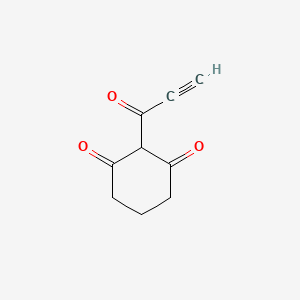

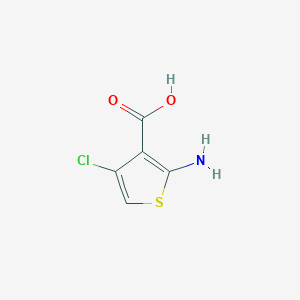
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
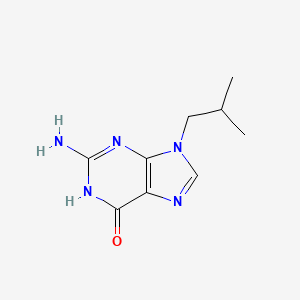
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
